Naphthalene-1,3,6-tricarboxylic acid
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Overview
Description
Naphthalene-1,3,6-tricarboxylic acid is an organic compound with the molecular formula C13H8O6. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups attached to the naphthalene ring at positions 1, 3, and 6. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,3,6-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, naphthalene can be subjected to a series of oxidation reactions using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions to introduce carboxylic acid groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation of naphthalene derivatives to produce the desired tricarboxylic acid efficiently .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Naphthalene-1,3,6-tricarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its structural properties.
Mechanism of Action
The mechanism by which naphthalene-1,3,6-tricarboxylic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity and affecting metabolic pathways . The specific pathways involved can vary based on the biological context and the target enzyme .
Comparison with Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Another naphthalene derivative with two carboxylic acid groups at positions 1 and 8.
Benzene-1,2,3-tricarboxylic acid: A benzene derivative with three carboxylic acid groups at positions 1, 2, and 3.
Uniqueness: Naphthalene-1,3,6-tricarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and applications. The presence of three carboxylic acid groups on the naphthalene ring provides distinct chemical properties compared to other similar compounds .
Properties
CAS No. |
36439-96-0 |
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Molecular Formula |
C13H8O6 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
naphthalene-1,3,6-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)6-1-2-9-7(3-6)4-8(12(16)17)5-10(9)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
LATKICLYWYUXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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